

Bis(phenylethynyl)dimethylsilane molecular structure and conformation.

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Compound of Interest

Compound Name: *Bis(phenylethynyl)dimethylsilane*

Cat. No.: *B1366817*

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Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of **bis(phenylethynyl)dimethylsilane**, a molecule of significant interest in materials science and organic electronics.^[1] This document synthesizes experimental data and theoretical principles to offer an in-depth understanding of the geometric parameters, conformational preferences, and spectroscopic signatures of this versatile organosilicon compound. Key sections are dedicated to its molecular architecture, the nuanced conformational landscape dominated by the rotation of its phenylethynyl moieties, and detailed protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and application of novel organosilicon materials.

Introduction: The Significance of Bis(phenylethynyl)dimethylsilane

Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3) is an organosilicon compound featuring a central dimethylsilyl group symmetrically substituted with two phenylethynyl ligands.^[1] Its unique molecular architecture, which combines the flexibility and thermal stability of a siloxane-like core with the rigidity and electronic properties of conjugated phenylethynyl arms, has positioned it as a valuable building block in advanced materials.^[1] Applications include the development of high-performance polymers, coatings, and adhesives where it can enhance thermal stability and mechanical strength.^[1] Furthermore, its electronic characteristics make it

a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.^[1] A thorough understanding of its three-dimensional structure and conformational behavior is paramount for the rational design of new materials with tailored properties.

Molecular Structure and Geometric Parameters

The fundamental structure of **bis(phenylethynyl)dimethylsilane** consists of a central silicon atom tetrahedrally bonded to two methyl groups and two carbon atoms of the ethynyl linkers. These linkers are, in turn, bonded to phenyl groups.

Molecular Formula: C₁₈H₁₆Si^{[1][2]}

Molecular Weight: 260.41 g/mol ^{[1][2]}

SMILES: C--INVALID-LINK--(C#Cc1ccccc1)C#Cc1ccccc1^[1]

InChI: InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3^[1]

While a definitive crystal structure for **bis(phenylethynyl)dimethylsilane** is not publicly available, we can infer key geometric parameters from crystallographic data of closely related diaryl dimethylsilanes and from computational studies on analogous molecules.

Parameter	Expected Value	Rationale and Supporting Evidence
Bond Lengths		
Si-C (methyl)	~1.85 - 1.88 Å	Typical Si-C bond lengths in organosilicon compounds.
Si-C (ethynyl)	~1.84 - 1.86 Å	Similar to Si-C aryl bonds, with slight sp-character influence.
C≡C	~1.20 Å	Standard triple bond length in alkynes.
C-C (ethynyl-phenyl)	~1.43 Å	Typical bond length between an sp and an sp ² hybridized carbon.
C-C (phenyl)	~1.39 Å	Average aromatic C-C bond length.
C-H (phenyl)	~1.08 Å	Standard aromatic C-H bond length.
C-H (methyl)	~1.09 Å	Standard aliphatic C-H bond length.
Bond Angles		
C(methyl)-Si-C(methyl)	~111°	Close to the ideal tetrahedral angle, slightly larger due to steric hindrance.
C(ethynyl)-Si-C(ethynyl)	~106°	Expected to be slightly compressed from the ideal tetrahedral angle.
C(methyl)-Si-C(ethynyl)	~109.5°	Approximating the ideal tetrahedral angle of 109.5°.
Si-C≡C	~178° - 180°	The Si-C≡C linkage is expected to be nearly linear.

 $\text{C}\equiv\text{C}-\text{C}(\text{phenyl})$ $\sim 178^\circ - 180^\circ$ The $\text{C}\equiv\text{C}-\text{Ph}$ linkage is also expected to be nearly linear.

This table presents estimated values based on standard bond lengths and angles, and data from related structures.

Conformational Analysis: The Dynamics of Phenyl Rotation

The most significant conformational flexibility in **bis(phenylethynyl)dimethylsilane** arises from the rotation of the two phenyl groups around the $\text{Si}-\text{C}\equiv\text{C}-\text{Ph}$ axis. This rotation is governed by a delicate balance between steric hindrance and electronic effects.

Defining the Conformation: Dihedral Angles

The conformation of the molecule can be described by two key dihedral angles, τ_1 and τ_2 , which define the orientation of the phenyl rings relative to the $\text{Si}-\text{C}\equiv\text{C}$ axis.

Figure 1: A simplified representation of the **bis(phenylethynyl)dimethylsilane** structure highlighting the key atoms involved in defining the dihedral angle for phenyl group rotation.

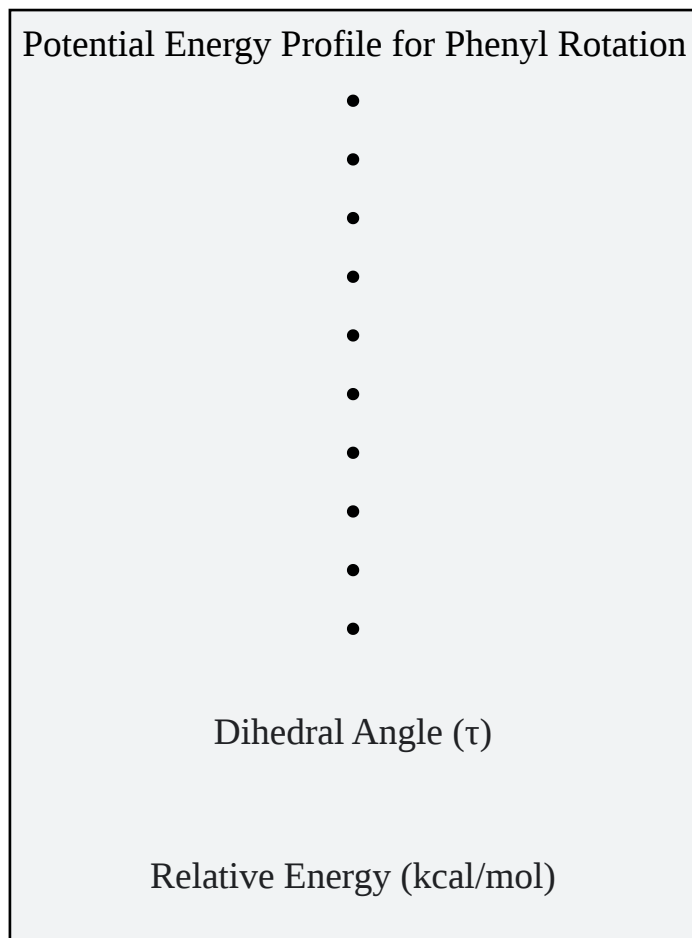
Rotational Energy Landscape

Computational studies on analogous molecules, such as diphenylacetylene and 9,10-bis(phenylethynyl)anthracene, provide valuable insights into the rotational energy profile of the phenyl groups in **bis(phenylethynyl)dimethylsilane**. Density Functional Theory (DFT) calculations are a common method for mapping these potential energy surfaces.

The rotation is not entirely free. While the sp -hybridized acetylene linker minimizes steric hindrance compared to a single or double bond, there is still a rotational barrier. This barrier is expected to be relatively low, allowing for significant torsional motion at room temperature.

The potential energy surface likely exhibits two low-energy regions corresponding to conformations where the phenyl rings are either coplanar or perpendicular to each other, with a small energy barrier between them. The exact preference for a planar or a staggered conformation depends on the interplay between π -conjugation (favoring planarity) and steric

repulsion between the ortho-hydrogens of the phenyl rings and the methyl groups on the silicon atom.



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